molecular formula C13H18FN B13246205 2-Fluoro-5-(4-methylcyclohexyl)aniline

2-Fluoro-5-(4-methylcyclohexyl)aniline

Cat. No.: B13246205
M. Wt: 207.29 g/mol
InChI Key: CUWGPGYXSRZDOB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methylcyclohexyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery research. This compound features an aniline ring substituted with a fluorine atom and a 4-methylcyclohexyl group, a structure that is commonly explored in the development of pharmacologically active molecules . With a molecular formula of C13H18FN and a molecular weight of 207.29 g/mol, it serves as a versatile chemical building block . Compounds with similar structural motifs, such as those featuring a cyclohexyl group linked to a fluorinated aniline, are key intermediates in the synthesis of potential therapeutic agents. For instance, research into hepatitis B virus (HBV) capsid assembly inhibitors has utilized structurally related aniline compounds to develop novel agents that can overcome drug resistance, demonstrating the value of this chemotype in antiviral research . Researchers may employ this compound in structure-activity relationship (SAR) studies to optimize the properties of lead compounds . As with all chemicals, safe laboratory practices must be followed. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-fluoro-5-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h6-10H,2-5,15H2,1H3

InChI Key

CUWGPGYXSRZDOB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methylcyclohexyl)aniline typically involves the introduction of the fluoro and 4-methylcyclohexyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluoro group is introduced to the aniline ring. The reaction conditions often involve the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methylcyclohexyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, boronic acids, and bases like K2CO3

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

2-Fluoro-5-(4-methylcyclohexyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Anilines

Structural and Physicochemical Properties

The table below compares key properties of 2-Fluoro-5-(4-methylcyclohexyl)aniline with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications References
This compound C₁₃H₁₇FN 209.28 (calculated) F (2-), 4-methylcyclohexyl (5-) N/A Hypothesized: Drug intermediates, agrochemicals
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 F (2-), CF₃ (5-) ≥95% Pharmaceutical synthesis, liquid crystals
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₈H₉Cl₂FN₄ 251.09 F (2-), triazole (5-) ≥95% Drug candidates, agrochemicals
2-Fluoro-5-(1H-tetrazol-5-yl)aniline C₇H₆FN₅ 179.16 F (2-), tetrazole (5-) N/A Coordination chemistry, catalysis
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₄BrF₄N 264.01 Br (4-), F (2-), CF₃ (5-) 97% Halogenated intermediates, dyes
Key Observations:
  • Substituent Effects : The trifluoromethyl (CF₃) group in 2-Fluoro-5-(trifluoromethyl)aniline increases electronegativity and lipophilicity compared to the methylcyclohexyl group, enhancing metabolic stability in drug candidates .
  • Heterocyclic Moieties : Triazole and tetrazole substituents (e.g., in and ) introduce hydrogen-bonding capabilities, improving target selectivity in medicinal chemistry .
  • Halogenation : Bromination (as in ) provides a reactive site for cross-coupling reactions, useful in synthesizing complex aromatic systems .

Biological Activity

2-Fluoro-5-(4-methylcyclohexyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a fluorine atom and a cyclohexyl substituent, may influence its interaction with biological targets, leading to various pharmacological effects.

The molecular formula of this compound is C12H16FNC_{12}H_{16}FN, with a molecular weight of approximately 197.27 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC12H16FNC_{12}H_{16}FN
Molecular Weight197.27 g/mol
IUPAC NameThis compound
InChI KeyRZBULXKZKXWZFD-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological properties, including:

1. Antimicrobial Activity

Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of the fluorine atom can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability and leading to greater antimicrobial efficacy.

3. Neuroprotective Effects

There is emerging evidence that certain fluorinated anilines can exhibit neuroprotective effects, possibly through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, including those related to inflammation and cancer.
  • Receptor Binding : The structural features may allow it to bind to various receptors, influencing signal transduction pathways.

Case Studies

While specific case studies on this compound are sparse, related compounds have been studied extensively:

  • Study on Fluorinated Anilines : A recent study highlighted the anticancer activity of fluorinated anilines against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis (programmed cell death) .
  • Neuroprotective Research : Another study explored the neuroprotective properties of structurally similar compounds, indicating potential benefits in models of neurodegenerative diseases .

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